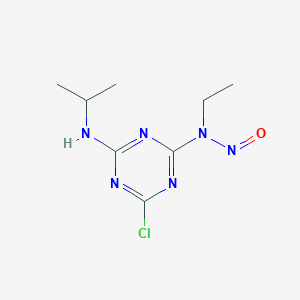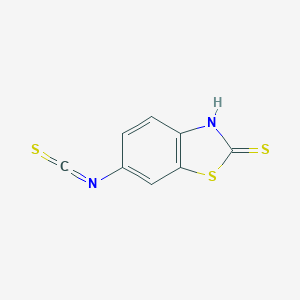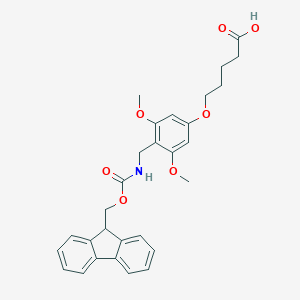
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Overview
Description
The PAL handle is an acid-labile compound used for the solid-phase synthesis of C-terminal peptide amides . It is described as a reagent for the mild solid-phase synthesis of C-terminal peptide amides .
Synthesis Analysis
The pure para isomer of the PAL handle was prepared by each of two efficient five-step routes, in overall yields from 52% to 74% . The handle was coupled onto a variety of amino group-containing supports to provide a general starting point for stepwise assembly of peptide chains according to a wide range of chemistries .Molecular Structure Analysis
The PAL handle is a complex organic molecule with multiple functional groups. It includes a 9-fluorenylmethyloxycarbonyl (Fmoc) group, an aminomethyl group, and a dimethoxyphenoxy group .Chemical Reactions Analysis
In the solid-phase synthesis process, products are cleaved from the insoluble solid support. Depending on the type of linker, various reagents have been employed to enable the release of synthesized compounds . For the PAL handle, final cleavage of tert-butyl side-chain protecting groups and of the anchoring linkage proceeded smoothly in trifluoroacetic acid-dichloromethane-dimethyl sulfide .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Pal-Linker is widely used in the field of peptide synthesis . It provides a reversible linkage between the peptide chain and the solid support (resin), and also provides protection and blockage of the C-terminal α-carboxyl group during synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread .
Synthesis of Peptide Acids
For the synthesis of peptide acids, benzyl alcohol-type linkers such as Wang or HMPA are used . Special consideration must be given to peptides containing Cys, His, Gly, Pro, Met, and Trp residues at the C-terminus . Esterification of Cys and His to these linkers is always problematic, as these amino acids are extremely prone to enantiomerize under the rather forcing conditions used .
Synthesis of Protected Peptide Acids
Resins derivatized with trityl-type linkers, such as NovaSyn® TGT resin, NovaPEG Trt, or 2-chlorotrityl resin, provide the simplest approach to the synthesis of protected peptide acids . Treatment with 20% TFE in DCM releases fully protected peptide acids, with negligible loss of side-chain protecting groups .
Synthesis of Peptide Amides
Resins based on the Fmoc-Rink Amide linker, such as Rink Amide AM or Rink Amide MBHA, are recommended for routine synthesis of peptide amides . Loading of the C-terminal residue can be affected using any standard coupling method . Peptide amides are released by treatment with 95% TFA cleavage cocktails .
Microwave Assisted Synthesis
There is some evidence to suggest that PAL resins give greater yields in microwave-assisted synthesis . The acid sensitivity of this linker is around twice that of the Rink amide linker .
Research and Development
Fmoc-Pal-Linker is used in research and development, particularly in the field of peptide synthesis . It has a molecular weight of 505.5 g/mol and its molecular formula is C29H31NO7 .
Construction of Hydrogels
In recent years, several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides have been used to construct hydrogels . An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages . The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .
Synthesis of Dipeptides
Fmoc-Pal-Linker is used in the synthesis of dipeptides . Glycine- and proline-containing dipeptides attached to benzyl alcohol-based linkers are prone to undergo diketopiperazine formation during Fmoc deprotection, with loss of peptide chains from the support .
9. Synthesis of Peptides with C-terminal Amides Resins based on the Fmoc-Rink Amide linker are recommended for routine synthesis of peptides with C-terminal amides . Loading of the C-terminal residue can be affected using any standard coupling method .
10. Synthesis of Peptides with C-terminal Carboxylic Acids For the synthesis of peptides with C-terminal carboxylic acids, benzyl alcohol-type linkers such as Wang or HMPA are used . Special consideration must be given to peptides containing Cys, His, Gly, Pro, Met, and Trp residues at the C-terminus .
Synthesis of Protected Peptide Acids
Resins derivatized with trityl-type linkers provide the simplest approach to the synthesis of protected peptide acids . Treatment with 20% TFE in DCM releases fully protected peptide acids, with negligible loss of side-chain protecting groups .
Future Directions
The PAL handle has shown promise in the synthesis of peptide amides, and its use could be expanded to other areas of peptide synthesis . Future research may focus on improving the efficiency of the synthesis process, exploring new applications, and developing safer and more environmentally friendly methods for synthesis and disposal.
properties
IUPAC Name |
5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUCXIJDKHOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150966 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
CAS RN |
115109-65-4 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
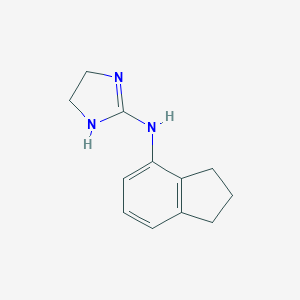
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
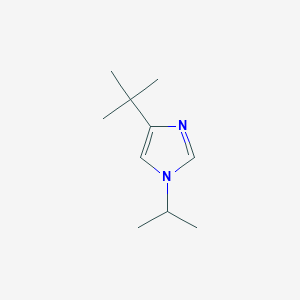
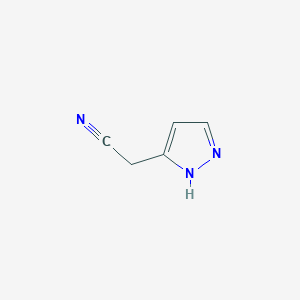
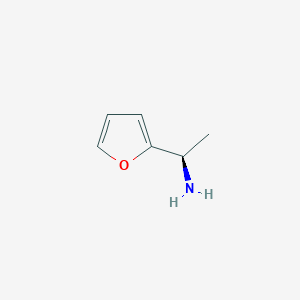
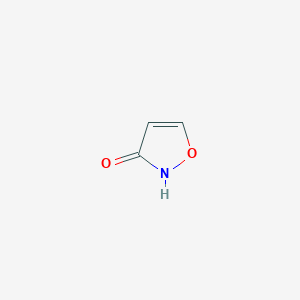
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
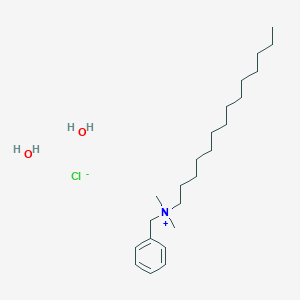
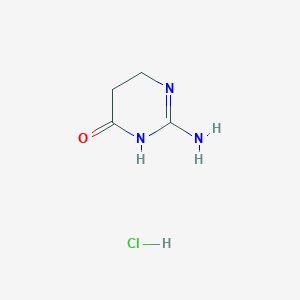
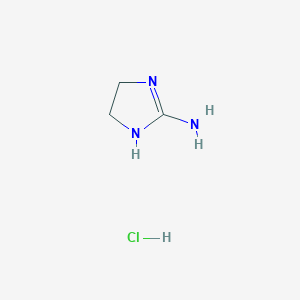
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
